molecular formula C6H7N3OS B11792805 6,7-Dihydro-5H-pyrimido[4,5-b][1,4]thiazin-4-ol

6,7-Dihydro-5H-pyrimido[4,5-b][1,4]thiazin-4-ol

Cat. No.: B11792805
M. Wt: 169.21 g/mol
InChI Key: HLPIIJKIXASNPE-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrimido[4,5-b][1,4]thiazin-4-ol is a heterocyclic compound that belongs to the class of bicyclic systems This compound is characterized by its unique structure, which includes a fused pyrimidine and thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-pyrimido[4,5-b][1,4]thiazin-4-ol typically involves the condensation of 5-aminopyrimidine-4(3H)-thione with chloroacetic acid. This reaction proceeds under reflux conditions, resulting in the formation of the desired bicyclic compound . Another method involves the thermal condensation of 5-bromo-6-chloroisocytosine with diethyl N-{p-[(3-amino-2-mercaptopropyl)amino]benzoyl}glutamate, followed by alkaline hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrimido[4,5-b][1,4]thiazin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs of the original compound.

Scientific Research Applications

6,7-Dihydro-5H-pyrimido[4,5-b][1,4]thiazin-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-pyrimido[4,5-b][1,4]thiazin-4-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-5H-pyrimido[4,5-b][1,4]thiazin-4-ol is unique due to the presence of both nitrogen and sulfur atoms in its ring system, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H7N3OS

Molecular Weight

169.21 g/mol

IUPAC Name

3,5,6,7-tetrahydropyrimido[4,5-b][1,4]thiazin-4-one

InChI

InChI=1S/C6H7N3OS/c10-5-4-6(9-3-8-5)11-2-1-7-4/h3,7H,1-2H2,(H,8,9,10)

InChI Key

HLPIIJKIXASNPE-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C(N1)C(=O)NC=N2

Origin of Product

United States

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